![molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL
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Overview
Description
Evofolin C is a natural compound known for its potent antifungal and antibacterial properties. It exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production with IC(50) values less than 12 microM . This compound is derived from the heartwood of Tetradium glabrifolium and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Evofolin C involves the extraction from natural sources such as the bark of Evodia species. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Evofolin C is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. The use of bioreactors and advanced chromatographic techniques are being explored to scale up the production while maintaining the compound’s bioactivity .
Chemical Reactions Analysis
Types of Reactions
Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .
Scientific Research Applications
Evofolin C has a wide range of scientific research applications:
Mechanism of Action
Evofolin C exerts its effects by inhibiting the production of superoxide, a reactive oxygen species involved in oxidative stress. The compound targets the N-formylmethionylleucylphenylalanine receptor, which plays a role in the activation of superoxide production . By inhibiting this pathway, Evofolin C reduces oxidative stress and its associated cellular damage .
Comparison with Similar Compounds
Evofolin C is compared with other similar compounds such as:
Evofolin B: Another compound isolated from the same plant, showing similar but less potent biological activities.
Stroside A: A phenylpropanoid glycoside with comparable antifungal properties but different molecular targets.
Evofolin C stands out due to its higher potency and broader spectrum of antimicrobial activities, making it a unique and valuable compound for further research and development .
Biological Activity
The compound (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL, also known as Evofolin C, is a phenolic derivative with potential biological activities that have garnered attention in recent research. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.29 g/mol
- CAS Number : 163634-05-7
Anticancer Activity
Recent studies indicate that Evofolin C exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | Concentration | Effect | Reference |
---|---|---|---|
DU145 (Prostate) | 50 μM | Induction of apoptosis | |
MDA-MB-231 (Breast) | 100 μg/mL | Inhibition of migration | |
A549 (Lung) | 20 μM | Cytotoxic effects |
In a study published in PMC, Evofolin C was found to downregulate cyclins and CDK proteins involved in cell cycle progression, leading to G0/G1 phase arrest in cancer cells .
Anti-inflammatory Activity
Evofolin C demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research indicates that it can modulate the expression of COX enzymes and reduce nitric oxide production in macrophages.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Propolis Compounds :
A comprehensive study examined the effects of propolis and its components, including Evofolin C, on cancer cells. The results showed that these compounds could significantly reduce cell viability and induce apoptosis in DU145 and MDA-MB-231 cells . -
Mechanistic Insights :
Another investigation focused on the molecular mechanisms underlying the anticancer activity of Evofolin C. The study revealed that it activates caspase pathways leading to programmed cell death and inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3 |
InChI Key |
ROCWIPIJKMWFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Origin of Product |
United States |
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